molecular formula C13H21BN2O5S B1409293 (5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-methoxyphenyl)boronic acid CAS No. 1704080-76-1

(5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-methoxyphenyl)boronic acid

Cat. No. B1409293
M. Wt: 328.2 g/mol
InChI Key: TZVGORRYWJEHHN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C13H21BN2O5S . The exact structure is not provided in the available resources.


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the available resources .

Scientific Research Applications

Microwave-assisted Synthesis and Biological Studies

Microwave-assisted synthesis using boron nitride nanomaterials as catalysts has been developed for the synthesis of biologically active ethylpiperazinyl-quinolinyl fused acridine derivatives. This method offers advantages like good yield, simplicity, safety, and short reaction times, indicating potential for synthesizing complex molecules including those related to (5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-methoxyphenyl)boronic acid (Murugesan et al., 2017).

Metal-free Coupling for Heterocyclic Partners

A procedure for metal-free coupling of saturated heterocyclic sulfonylhydrazones with boronic acids was presented, enabling synthesis of functionalized sp2-sp3 linked bicyclic building blocks. This highlights a synthetic application potentially relevant to the manipulation of (5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-methoxyphenyl)boronic acid for creating biologically active compounds (Allwood et al., 2014).

Boronic Acid Catalysis

Boronic acids, including derivatives similar to the target compound, have been used as catalysts in organic reactions, exploiting their ability to form reversible covalent bonds with hydroxy groups. This catalysis is applied in the synthesis of amides, cycloadditions, and conjugate additions, showcasing the chemical versatility and application potential of boronic acids in synthesis and material science (Hall, 2019).

Fluorescence Quenching Studies

The fluorescence quenching of boronic acid derivatives has been studied, revealing insights into the interaction mechanisms of these compounds, which could inform their use in sensing applications or the development of fluorescent probes (Geethanjali et al., 2015).

Safety And Hazards

The safety data sheet for this compound suggests that any clothing contaminated by the product should be immediately removed and the affected area moved out of danger . Consultation with a physician and reference to the safety data sheet is recommended .

properties

IUPAC Name

[5-(4-ethylpiperazin-1-yl)sulfonyl-2-methoxyphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BN2O5S/c1-3-15-6-8-16(9-7-15)22(19,20)11-4-5-13(21-2)12(10-11)14(17)18/h4-5,10,17-18H,3,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZVGORRYWJEHHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)CC)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-methoxyphenyl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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